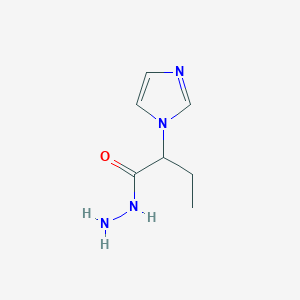

2-(1H-Imidazol-1-yl)butanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1H-Imidazol-1-yl)butanohydrazide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The molecular weight of this compound is 168.19, and its molecular formula is C7 H12 N4 O .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties .Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-1-yl)butanohydrazide” can be represented by the SMILES notation: CCC(C(NN)=O)n1ccnc1 .Chemical Reactions Analysis

Imidazole is known to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including 2-imidazol-1-ylbutanehydrazide, have been studied for their potential antibacterial properties. These compounds can interact with bacterial cell membranes or interfere with essential bacterial enzymes, leading to the inhibition of bacterial growth. This makes them valuable in the development of new antibacterial agents, especially in the face of increasing antibiotic resistance .

Antifungal Activity

The imidazole ring is a common feature in many antifungal agents. 2-imidazol-1-ylbutanehydrazide may serve as a precursor for synthesizing compounds with antifungal activity, useful in treating infections caused by fungi such as Candida albicans and Aspergillus species .

Antitumor Potential

Imidazole-containing compounds have shown promise in antitumor research. They can act as inhibitors of enzymes that are crucial for tumor growth and survival, such as cyclin-dependent kinases. Research into derivatives of 2-imidazol-1-ylbutanehydrazide could lead to the development of novel anticancer drugs .

Anti-inflammatory Properties

The imidazole moiety is known to exhibit anti-inflammatory effects. Compounds derived from 2-imidazol-1-ylbutanehydrazide could potentially inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response, making them candidates for anti-inflammatory drug development .

Antiviral Uses

Imidazole derivatives can also be explored for their antiviral capabilities. They might interfere with viral replication or assembly, which is crucial in the fight against viral diseases. 2-imidazol-1-ylbutanehydrazide could be a key intermediate in creating compounds that target specific stages of the viral life cycle .

Coordination Chemistry and Material Science

The imidazole ring in 2-imidazol-1-ylbutanehydrazide can act as a ligand, coordinating with various metals to form coordination polymers. These materials have potential applications in catalysis, gas storage, and separation technologies. The ability to form stable complexes with metals can be harnessed in the design of new materials with specific properties .

Mechanism of Action

While the specific mechanism of action for “2-(1H-Imidazol-1-yl)butanohydrazide” is not mentioned in the retrieved papers, it’s worth noting that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety data sheet for a similar compound, “(1H-Imidazol-1-yl)benzoic acid”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Future Directions

Imidazole has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . There is a great importance of heterocyclic ring-containing drugs, and imidazole-containing moiety occupies a unique position in heterocyclic chemistry . Therefore, the future directions for “2-(1H-Imidazol-1-yl)butanohydrazide” and similar compounds could involve further exploration of their potential uses in drug development.

properties

IUPAC Name |

2-imidazol-1-ylbutanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-6(7(12)10-8)11-4-3-9-5-11/h3-6H,2,8H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRNROUYXSVFHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)

![2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2874953.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2874957.png)

![4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid](/img/structure/B2874960.png)

![N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874967.png)

![1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2874969.png)